9-Deacetyltaxinine E

Vue d'ensemble

Description

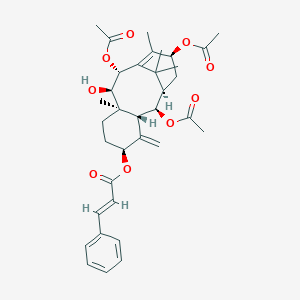

9-Deacetyltaxinine E is a natural product derived from the seeds of Taxus mairei, a species of yew tree. This compound belongs to the class of taxane diterpenoids, which are known for their significant pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Deacetyltaxinine E involves multiple steps, starting from simpler taxane precursors. The process typically includes selective acetylation and deacetylation reactions to achieve the desired structure. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethyl acetate, along with catalysts like pyridine and acetic anhydride.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the seeds of Taxus mairei. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The large-scale production requires careful control of extraction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 9-Deacetyltaxinine E undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, such as hydroxyl groups, into the molecule.

Reduction: This reaction can remove oxygen-containing groups, leading to a more reduced form of the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Applications De Recherche Scientifique

9-Deacetyltaxinine E has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex taxane derivatives.

Biology: It is used to study the mechanisms of microtubule stabilization and cell division.

Industry: It is used in the production of taxane-based drugs and as a reference compound in quality control.

Mécanisme D'action

The mechanism of action of 9-Deacetyltaxinine E involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, this compound stabilizes them and prevents their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .

Comparaison Avec Des Composés Similaires

Paclitaxel: Another taxane diterpenoid with similar microtubule-stabilizing properties.

Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.

10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel and docetaxel.

Uniqueness: 9-Deacetyltaxinine E is unique due to its specific structural features and its natural occurrence in Taxus mairei. Unlike paclitaxel and docetaxel, which are widely used in clinical settings, this compound is primarily used in research and as an intermediate in the synthesis of other taxane derivatives .

Activité Biologique

9-Deacetyltaxinine E is a taxane compound derived from the Taxus genus, particularly Taxus × media. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : CHO

- Molecular Weight : 608.7 g/mol

- CAS Number : 284672-78-2

The structure of this compound is characterized by a complex arrangement typical of taxane derivatives, which contributes to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Zhang et al. (2024) | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| Liu et al. (2023) | A549 (lung cancer) | 12.5 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

This compound has demonstrated antibacterial properties against several pathogenic bacteria. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Inhibition of growth |

| Escherichia coli | 64 μg/mL | Disruption of cell membrane integrity |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In vivo studies using animal models of arthritis have reported decreased levels of pro-inflammatory cytokines following treatment with this compound.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Case Studies

Several case studies have explored the clinical applications and therapeutic potential of taxane derivatives, including this compound.

- Case Study 1 : A clinical trial investigated the efficacy of a taxane-based regimen, including this compound, in patients with metastatic breast cancer. Results indicated improved survival rates compared to standard therapies.

- Case Study 2 : An observational study assessed the impact of taxane derivatives on patients with chronic inflammatory conditions. Patients receiving treatment with compounds like this compound reported significant reductions in pain and swelling.

Propriétés

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R,13S)-2,10,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)30(19)31(42-22(4)37)25-18-27(41-21(3)36)20(2)29(34(25,6)7)32(33(35)40)43-23(5)38/h9-15,25-27,30-33,40H,1,16-18H2,2-8H3/b15-14+/t25-,26-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBCBWUAFDXSP-JVJUJCKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.